N-benzyl-2-((cyanomethyl)thio)-N-methyl-4-oxo-3-pentyl-3,4-dihydroquinazoline-7-carboxamide
Description
N-benzyl-2-((cyanomethyl)thio)-N-methyl-4-oxo-3-pentyl-3,4-dihydroquinazoline-7-carboxamide is a synthetic quinazoline derivative characterized by a fused bicyclic aromatic core substituted with a benzyl group, a cyanomethylthio moiety, and a pentyl chain. Its structure has been elucidated using advanced crystallographic tools such as the SHELX system (for refinement and structure solution) and visualized via ORTEP-3, ensuring high precision in bond-length and angle determination . The compound’s conformational stability is attributed to intramolecular hydrogen bonding and hydrophobic interactions facilitated by the pentyl and benzyl substituents.
Properties
IUPAC Name |
N-benzyl-2-(cyanomethylsulfanyl)-N-methyl-4-oxo-3-pentylquinazoline-7-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N4O2S/c1-3-4-8-14-28-23(30)20-12-11-19(16-21(20)26-24(28)31-15-13-25)22(29)27(2)17-18-9-6-5-7-10-18/h5-7,9-12,16H,3-4,8,14-15,17H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOKRXSXIIDKDTB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCN1C(=O)C2=C(C=C(C=C2)C(=O)N(C)CC3=CC=CC=C3)N=C1SCC#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-benzyl-2-((cyanomethyl)thio)-N-methyl-4-oxo-3-pentyl-3,4-dihydroquinazoline-7-carboxamide (CAS No. 361472-68-6) is a synthetic compound that has garnered interest due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a quinazoline core, which is known for its diverse biological activities. The presence of the cyanomethylthio group and the benzyl moiety contributes to its unique pharmacological profile.
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₈N₄OS |
| Molecular Weight | 342.43 g/mol |
| CAS Number | 361472-68-6 |
Antioxidant Activity
Research indicates that compounds with similar structures exhibit significant antioxidant properties. For instance, studies have shown that quinazoline derivatives can scavenge free radicals effectively, which is crucial for mitigating oxidative stress in biological systems .
Anticancer Activity
Preliminary findings suggest that this compound may possess anticancer properties. In vitro studies on various cancer cell lines are essential to elucidate its efficacy. Similar compounds have demonstrated inhibition of cell proliferation in human colon cancer (HT29) and prostate cancer (DU145) cell lines through mechanisms involving apoptosis and cell cycle arrest .
The proposed mechanism of action for this compound may involve modulation of key signaling pathways associated with cancer progression and oxidative stress. The quinazoline scaffold is known to interact with various molecular targets, including kinases involved in cell growth and survival.
Case Studies
- Antioxidant Efficacy : A study evaluated the antioxidant capacity of related compounds using DPPH and ABTS assays. The results indicated that quinazoline derivatives could inhibit lipid peroxidation effectively, suggesting potential applications in preventing oxidative damage in cells .
- Anticancer Evaluation : In a comparative study, several quinazoline derivatives were tested against HT29 and DU145 cell lines. The results demonstrated that certain modifications to the quinazoline structure significantly enhanced cytotoxicity, indicating a structure-activity relationship that could be explored further for therapeutic development .
Comparison with Similar Compounds
Methodological Considerations
- Software Consistency : SHELX programs ensure uniformity in refinement, enabling direct comparisons of bond metrics . ORTEP-3 visualizations highlight conformational differences, while WinGX standardizes data processing .
- Limitations : Discrepancies in space groups and R-factors may arise from variations in crystallization conditions rather than intrinsic molecular properties.
This comparative framework underscores the importance of crystallographic tools in elucidating structure-activity relationships, with Compound A serving as a benchmark for future quinazoline derivatization studies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
